4-(Methoxycarbonyl)oxane-4-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C8H12O5. It is a derivative of oxane, featuring both methoxycarbonyl and carboxylic acid functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)oxane-4-carboxylic acid typically involves the esterification of oxane derivatives. One common method includes the reaction of oxane-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Products include oxane derivatives with ketone or aldehyde functional groups.
Reduction: Products include alcohols or aldehydes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
4-(Methoxycarbonyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and carboxylic acid groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)oxane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can further participate in biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Methoxycarbonylcubanecarboxylic acid: This compound has a similar methoxycarbonyl group but features a cubane structure, making it more rigid and less flexible compared to oxane derivatives.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a bicyclic structure, which imparts different steric and electronic properties compared to the oxane derivative.
Uniqueness: 4-(Methoxycarbonyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which provides a balance of flexibility and reactivity. This makes it a valuable intermediate in various synthetic applications, offering advantages over more rigid or sterically hindered compounds.
Properties
IUPAC Name |
4-methoxycarbonyloxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(11)8(6(9)10)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDILZPEVGQEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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